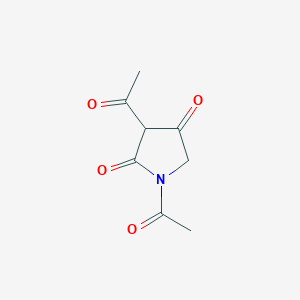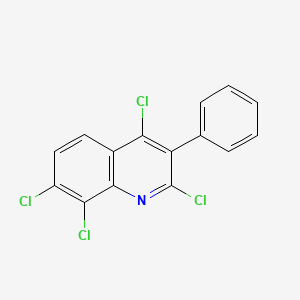
Cis-cyclopropane-1,2-dicarboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Cyclopropane-1,2-dicarbohydrazide: is a compound characterized by a cyclopropane ring with two carbohydrazide groups attached at the 1 and 2 positions in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired cis configuration is achieved .
Industrial Production Methods: Industrial production of cis-Cyclopropane-1,2-dicarbohydrazide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed to obtain high-purity cis-Cyclopropane-1,2-dicarbohydrazide .
Chemical Reactions Analysis
Types of Reactions: cis-Cyclopropane-1,2-dicarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbohydrazide groups and the strained cyclopropane ring.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
cis-Cyclopropane-1,2-dicarbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Cyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell division and growth, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
cis-Cyclopropane-1,2-dicarbohydrazide can be compared with other similar compounds, such as:
cis-Cyclopropane-1,2-dicarboxylic acid: This compound has similar structural features but lacks the carbohydrazide groups, leading to different chemical reactivity and applications.
trans-Cyclopropane-1,2-dicarbohydrazide: The trans isomer has the carbohydrazide groups on opposite sides of the cyclopropane ring, resulting in different stereochemistry and potentially different biological activities.
The uniqueness of cis-Cyclopropane-1,2-dicarbohydrazide lies in its specific cis configuration, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H10N4O2 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(1S,2R)-cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+ |
InChI Key |
SCWLBXZTXMYTLF-WSOKHJQSSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)NN)C(=O)NN |
Canonical SMILES |
C1C(C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

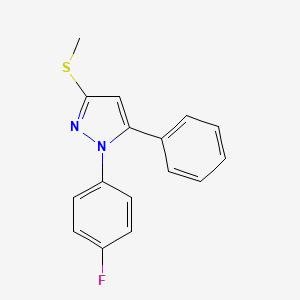

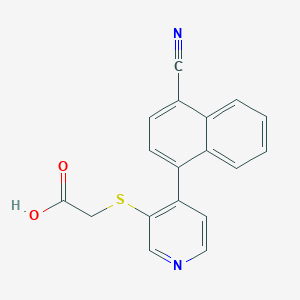

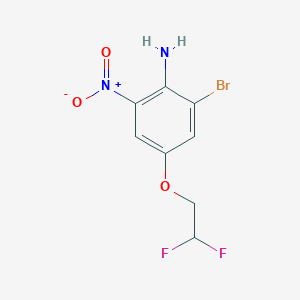
![Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)

![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)
![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)

